The synthesis of ceftaroline fosamil involves several steps, primarily focusing on the formation of the beta-lactam ring and subsequent modifications to improve its pharmacological properties. The process typically starts with 7-phenylacetamido-3-hydroxy-3-cephalosporin-4-carboxylate as a key intermediate.
Ceftaroline fosamil has a complex molecular structure characterized by several functional groups that contribute to its antibacterial activity. The chemical formula is with a molecular weight of approximately 684.67 g/mol.
Key structural features include:
The InChI key for ceftaroline fosamil is ZCCUWMICIWSJIX-NQJJCJBVSA-N, which provides a unique identifier for this compound in chemical databases .
Ceftaroline fosamil undergoes hydrolysis to convert into its active form, ceftaroline. This reaction is catalyzed by phosphatase enzymes present in plasma. The hydrolysis results in the opening of the beta-lactam ring, leading to the formation of an inactive metabolite known as ceftaroline M-1.
The primary reaction pathway can be summarized as follows:
This metabolic conversion is crucial for its therapeutic efficacy as it allows for the release of the active antibiotic .
Ceftaroline acts by binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. By inhibiting these proteins, ceftaroline disrupts the cross-linking process of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
The mechanism can be described through the following steps:
This mode of action makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Ceftaroline fosamil exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies in pharmaceutical applications .
Ceftaroline fosamil inner salt-d3 is primarily utilized in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Research continues into expanding its applications in other areas such as combination therapies or novel formulations aimed at enhancing bioavailability or targeting specific infection sites .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7